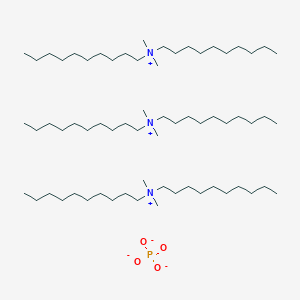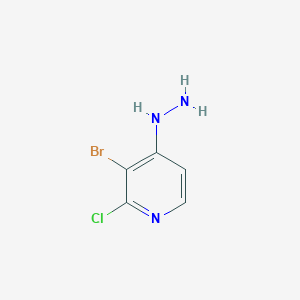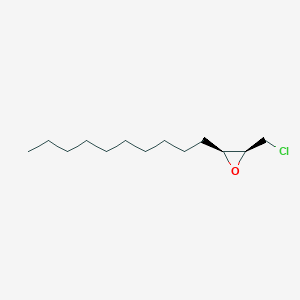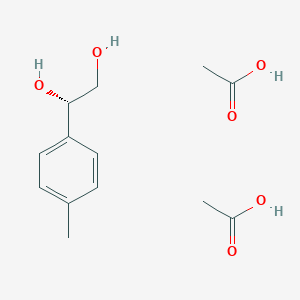
acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
酢酸;(1S)-1-(4-メチルフェニル)エタン-1,2-ジオールは、酢酸とキラルジオールを組み合わせ、メチルフェニル基を有する化合物です。
準備方法
合成ルートと反応条件
酢酸;(1S)-1-(4-メチルフェニル)エタン-1,2-ジオールの合成は、いくつかの合成ルートで達成できます。一般的な方法の1つは、(1S)-1-(4-メチルフェニル)エタン-1,2-ジオールと酢酸無水物を、ピリジンなどの触媒の存在下で反応させることです。この反応は通常、穏やかな条件下で行われ、温度は副反応を防ぐために約0〜5°Cに維持されます。
工業生産方法
この化合物の工業生産には、製品品質と収率の一貫性を確保するために、連続フロー反応器の使用が含まれる場合があります。このプロセスには、目的の化合物を高純度で得るための再結晶またはクロマトグラフィーによる精製などの手順が含まれる場合があります。
化学反応の分析
反応の種類
酢酸;(1S)-1-(4-メチルフェニル)エタン-1,2-ジオールは、次のものを含むさまざまな種類の化学反応を起こす可能性があります。
酸化: ジオール基は、対応するケトンまたはカルボン酸を生成するように酸化される可能性があります。
還元: この化合物は、アルコールまたは他の還元された誘導体を生成するように還元される可能性があります。
置換: 酢酸部分は、アセチル基が他の官能基に置き換えられる置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、酸性条件下での過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 塩化チオニル(SOCl2)または三臭化リン(PBr3)などの試薬は、酢酸基を含む置換反応に使用できます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールの生成。
置換: 使用される試薬に応じて、さまざまな置換誘導体の生成。
科学研究への応用
酢酸;(1S)-1-(4-メチルフェニル)エタン-1,2-ジオールは、科学研究でいくつかの用途があります。
化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: 生化学経路における潜在的な役割、および酵素機構を研究するためのプローブとして調査されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について研究されています。
産業: 特殊化学品の製造、および医薬品や農薬の合成における中間体として使用されています。
科学的研究の応用
Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
酢酸;(1S)-1-(4-メチルフェニル)エタン-1,2-ジオールの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素の阻害剤または活性剤として作用し、生化学プロセスに影響を与える可能性があります。この化合物のキラル性は、生物学的分子と選択的に相互作用し、特定の効果をもたらします。
類似化合物の比較
類似化合物
酢酸;1-フェニルエタン-1,2-ジオール: 同様の構造ですが、フェニル環にメチル基がありません。
酢酸;1-(4-メチルフェニル)エタン-1,2-ジオール: 同様の構造ですが、立体化学が異なる場合があります。
独自性
酢酸;(1S)-1-(4-メチルフェニル)エタン-1,2-ジオールは、特定のキラル配置とフェニル環にメチル基が存在することによって、独自です。この構造上の独自性は、さまざまな用途にとって価値のある独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Acetic acid;1-phenylethane-1,2-diol: Similar structure but lacks the methyl group on the phenyl ring.
Acetic acid;1-(4-methylphenyl)ethane-1,2-diol: Similar structure but may differ in stereochemistry.
Uniqueness
Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol is unique due to its specific chiral configuration and the presence of the methyl group on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
647026-51-5 |
|---|---|
分子式 |
C13H20O6 |
分子量 |
272.29 g/mol |
IUPAC名 |
acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2.2C2H4O2/c1-7-2-4-8(5-3-7)9(11)6-10;2*1-2(3)4/h2-5,9-11H,6H2,1H3;2*1H3,(H,3,4)/t9-;;/m1../s1 |
InChIキー |
WNAAWTCELXQFMC-KLQYNRQASA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H](CO)O.CC(=O)O.CC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(CO)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
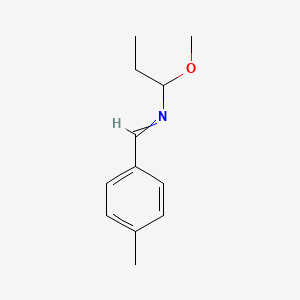
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
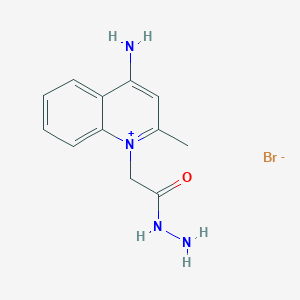
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)

